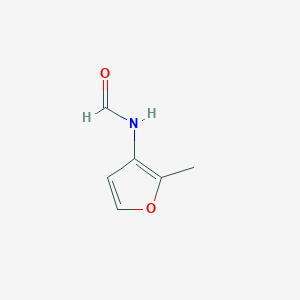

N-(2-methylfuran-3-yl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methylfuran-3-yl)formamide: is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with a methyl group at the 2-position and a formamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylfuran-3-yl)formamide can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with formamide under specific conditions. The reaction typically requires a catalyst and may be carried out under microwave-assisted conditions to enhance the reaction rate and yield . The use of coupling reagents such as DMT/NMM/TsO− or EDC can also facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, solvent, and substrate concentrations, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylfuran-3-yl)formamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

Reduction: The formamide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions to achieve selective substitution.

Major Products:

Oxidation: Oxidized furan derivatives.

Reduction: Corresponding amines.

Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(2-methylfuran-3-yl)formamide is used as an intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable candidates for drug development.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of N-(2-methylfuran-3-yl)formamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The furan ring and formamide group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that contribute to its biological effects.

Comparison with Similar Compounds

N-(2-furyl)formamide: Similar structure but without the methyl group at the 2-position.

N-(2-methylfuran-3-yl)acetamide: Similar structure with an acetamide group instead of a formamide group.

N-(2-methylfuran-3-yl)benzamide: Similar structure with a benzamide group instead of a formamide group.

Uniqueness: N-(2-methylfuran-3-yl)formamide is unique due to the presence of both a methyl group and a formamide group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2-Methylfuran-3-yl)formamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound belongs to a class of compounds known as furan derivatives, which are recognized for their broad-spectrum biological activities. The presence of the furan ring structure contributes to its reactivity and interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.

- Cell Signaling Modulation : this compound can modulate cell signaling pathways, influencing processes such as cell proliferation and apoptosis. This modulation is often mediated through interactions with specific receptors and signaling molecules .

- Reactive Oxygen Species (ROS) Production : Similar compounds have been observed to induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells. This suggests a potential application in cancer therapeutics .

| Property | Description |

|---|---|

| Solubility | Soluble in polar solvents like DMF and DMSO |

| Stability | Stable under standard laboratory conditions |

| Metabolism | Metabolized by cytochrome P450 enzymes |

| Cellular Localization | Primarily localized in the nucleus and mitochondria |

Study 1: Antifungal Activity

In a study examining the antifungal properties of related furan derivatives, it was found that compounds with similar structures exhibited significant activity against Botrytis cinerea and Pyricularia oryzae. The study highlighted that the presence of the furan moiety was critical for antifungal efficacy, suggesting that this compound may possess similar properties .

Study 2: Antimicrobial Effects

Research on derivative compounds demonstrated notable antimicrobial activity against various pathogens, including Staphylococcus aureus and Listeria monocytogenes. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) lower than conventional antibiotics such as penicillin, indicating potential for clinical applications .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Widely distributed throughout body tissues with a preference for lipid-rich environments.

- Metabolism : Primarily metabolized by liver enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Excreted mainly through urine as conjugated forms.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Therapeutic Applications : Investigating its potential as an antifungal or antimicrobial agent in clinical settings.

- Mechanistic Studies : Elucidating the detailed molecular mechanisms through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) : Understanding how modifications to its structure can enhance its biological activity or reduce toxicity.

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

N-(2-methylfuran-3-yl)formamide |

InChI |

InChI=1S/C6H7NO2/c1-5-6(7-4-8)2-3-9-5/h2-4H,1H3,(H,7,8) |

InChI Key |

UTESYOMCJPLCCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)NC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.